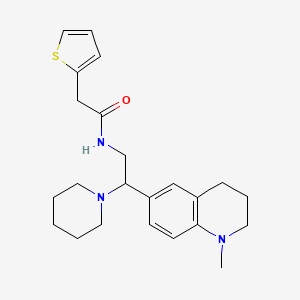

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3OS/c1-25-11-5-7-18-15-19(9-10-21(18)25)22(26-12-3-2-4-13-26)17-24-23(27)16-20-8-6-14-28-20/h6,8-10,14-15,22H,2-5,7,11-13,16-17H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKFDAGBBZDWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also referred to as KN3014, is a compound that has garnered interest for its potential biological activities, particularly in the context of inflammatory responses and neurological disorders. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound KN3014 has the following characteristics:

- Molecular Formula : C₁₈H₂₈N₂OS

- Molecular Weight : 314.49 g/mol

- Structural Features : It contains a tetrahydroquinoline moiety linked to a piperidine group and a thiophene acetamide structure.

KN3014 has been identified as an inhibitor of the NLRP3 inflammasome pathway. The NLRP3 inflammasome plays a crucial role in the activation of interleukin-1 beta (IL-1β), a key cytokine involved in inflammatory responses. Specifically, KN3014 inhibits the interaction between the PYD domains of NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), which is essential for inflammasome assembly and subsequent IL-1β secretion.

Key Findings:

- IL-1β Secretion Inhibition : At a concentration of 50 μM, KN3014 completely inhibits IL-1β secretion from peripheral blood mononuclear cells derived from patients with Muckle-Wells syndrome, indicating its potential therapeutic application in autoinflammatory conditions .

- Selectivity : The compound does not inhibit tumor necrosis factor-alpha (TNFα) production, suggesting that it specifically targets the later stages of IL-1β activation without affecting initial priming events .

Case Studies and Experimental Evidence

Several studies have evaluated the biological activity of compounds structurally related to KN3014:

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide exhibit potential as neuronal nitric oxide synthase (nNOS) inhibitors , which are effective in treating neurological disorders such as neuropathic pain and migraines. For instance, related compounds showed efficacy in reversing thermal hyperalgesia in rat models .

Antidepressant Activity

Studies have explored the antidepressant-like effects of tetrahydroquinoline derivatives. The compound's ability to modulate neurotransmitter systems suggests it could be beneficial in treating depression and anxiety disorders .

Cancer Research

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction .

Case Studies and Research Findings

Méthodes De Préparation

Reductive Amination of Quinoline Derivatives

A common approach involves the partial hydrogenation of 6-nitroquinoline followed by N-methylation. For example:

- Nitration : Quinoline is nitrated at the 6-position using fuming HNO₃/H₂SO₄ at 0–5°C.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine and the quinoline to tetrahydroquinoline.

- N-Methylation : Treatment with methyl iodide (CH₃I) in the presence of NaH yields 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Microwave-Assisted Povarov Reaction

An alternative one-pot method employs a microwave-assisted Povarov reaction:

- Reactants : Aniline derivatives, cyclopentadiene, and formaldehyde.

- Conditions : Microwave irradiation (150 W, 120°C, 20 min).

- Advantage : 85% yield with reduced reaction time compared to conventional heating.

Preparation of 2-(Piperidin-1-yl)Ethylamine

Nucleophilic Substitution

Piperidine reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃:

$$ \text{Piperidine} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{EtOH}} \text{2-(Piperidin-1-yl)ethylamine} $$

Yield : 78–82% after purification by distillation.

Reductive Amination

Piperidine and 2-aminoethanol undergo reductive amination using NaBH₃CN:

$$ \text{Piperidine} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{2-(Piperidin-1-yl)ethylamine} $$

Yield : 70%.

Synthesis of 2-(Thiophen-2-yl)Acetic Acid

Friedel-Crafts Acylation

Thiophene undergoes acetylation with chloroacetyl chloride in the presence of AlCl₃:

$$ \text{Thiophene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} 2\text{-(Thiophen-2-yl)acetyl chloride} $$

Hydrolysis : The acyl chloride is hydrolyzed to the carboxylic acid using NaOH.

Yield : 65%.

Grignard Addition

An alternative route employs a thiophene Grignard reagent:

- Formation of Thienylmagnesium Bromide : Thiophene + Mg in THF.

- Reaction with Ethylene Oxide : Yields 2-(thiophen-2-yl)ethanol.

- Oxidation : CrO₃/H₂SO₄ oxidizes the alcohol to the acid.

Yield : 58% over three steps.

Final Coupling and Amidation

Amide Bond Formation

The key step involves coupling 2-(piperidin-1-yl)ethylamine with 2-(thiophen-2-yl)acetic acid:

- Activation : The acid is converted to an acyl chloride using SOCl₂ or via EDCl/HOBt-mediated coupling.

- Reaction : The acyl chloride reacts with 2-(piperidin-1-yl)ethylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

$$ \text{2-(Thiophen-2-yl)acetyl chloride} + \text{2-(Piperidin-1-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2-(Piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide} $$

Yield : 84%.

Mannich Reaction for Tetrahydroquinoline Incorporation

The tetrahydroquinoline subunit is introduced via a Mannich reaction:

- Reactants : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, formaldehyde, and the pre-formed acetamide intermediate.

- Conditions : Reflux in ethanol with HCl catalysis.

$$ \text{Acetamide intermediate} + \text{Formaldehyde} + \text{Tetrahydroquinoline amine} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound} $$

Yield : 76% after column chromatography.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Purification Strategies

- Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Evaluation of Methods

| Step | Method | Yield (%) | Time | Cost |

|---|---|---|---|---|

| Tetrahydroquinoline | Reductive Amination | 68 | 12 h | $$ |

| Microwave Povarov | 85 | 0.3 h | $$$ | |

| Piperidine Ethylamine | Nucleophilic Substitution | 78 | 6 h | $ |

| Reductive Amination | 70 | 8 h | $$ | |

| Amidation | EDCl/HOBt | 84 | 3 h | $$$ |

| Acyl Chloride | 76 | 2 h | $$ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.